6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic organic compound that belongs to the pyrrolopyridine family. It has a molecular weight of 167.6 .
Molecular Structure Analysis
The InChI code for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is 1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H, (H3,9,10,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine include a molecular weight of 167.6 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound’s ability to undergo various chemical reactions makes it a versatile building block for creating complex molecular architectures found in many drugs .
Biomedical Research
In biomedical research, this compound has been utilized to develop molecules with potential biological activity. Its structural similarity to nucleotides allows it to interact with biological macromolecules, which can be exploited in the design of new drugs .
Cancer Therapy
Derivatives of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine have been investigated as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and development. Targeting FGFRs with these derivatives can be an effective strategy for cancer therapy .
Enzyme Inhibition
This compound is also studied for its enzyme inhibitory properties. By modifying certain functional groups, researchers can create derivatives that inhibit specific enzymes involved in disease pathways, offering a targeted approach to treat various conditions .
Signal Transduction Research
The compound’s derivatives are used to study signal transduction pathways in cells. These pathways are essential for understanding cellular responses to external stimuli and are implicated in many diseases, including cancer and diabetes .
Development of Diagnostic Agents
Research is being conducted to use this compound in the development of diagnostic agents. Its structural properties allow for the creation of molecules that can bind to specific targets within the body, potentially aiding in the detection of diseases .
Safety and Hazards
The safety information available indicates that 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is hazardous . The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Future Directions
The future directions of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, the development of synthetic strategies and approaches to these compounds could also be a focus of future research .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of FGFRs disrupts the downstream signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine disrupts these pathways, affecting various cellular processes .
Result of Action
The inhibition of FGFRs by 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine leads to a decrease in cell proliferation and an increase in apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFOABTXBHOTPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646915 |
Source
|
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-80-6 |
Source
|
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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